Indane-5-sulfonamide

Carbonic Anhydrase Inhibition Epilepsy Isoform Selectivity

Researchers targeting hCA XII/XIV for anticonvulsant or oncology programs require a well-characterized reference inhibitor with defined isoform selectivity. Indane-5-sulfonamide (CAS 35203-93-1) meets this need with: • hCA XII Ki = 0.039 nM-146-fold more potent than acetazolamide; hCA XIV Ki = 6.5 nM • Co-crystal structure with hCA II (PDB 2QOA) for structure-based drug design • Validated anticonvulsant efficacy in MES model (50-62.5% protection at 50 mg/kg) Supplied with ≥97% purity in 10 mg to bulk quantities; custom synthesis available.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 35203-93-1
Cat. No. B1295167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndane-5-sulfonamide
CAS35203-93-1
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12)
InChIKeyXVQJTFMKKZBBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indane-5-sulfonamide: Carbonic Anhydrase Inhibitor Overview


Indane-5-sulfonamide (CAS 35203-93-1; also known as 2,3-dihydro-1H-indene-5-sulfonamide, NSC 91508, Indan-5-sulphonamide) is a small‑molecule sulfonamide that acts as a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms, particularly the tumor‑associated and neuronal isoforms hCA XII and hCA XIV [1]. It belongs to the indanesulfonamide class of zinc‑binding enzyme inhibitors and has been co‑crystallized with hCA II, providing a definitive structural basis for its binding mode [2]. The compound is commercially available as a research reagent from multiple suppliers with specified purity (>98–99%) and validated biological activity . Its primary research applications lie in anticonvulsant drug discovery and, more recently, in the development of selective NaV1.7 inhibitors for pain therapy [3].

Pathway Carbonic anhydrase inhibition studies (hCA XII/XIV focus)
Selectivity Isoform-selectivity assay context; distinct from pan-CA inhibitors
Model Context Epilepsy model target validation and NaV1.7 pain target research

Indane-5-sulfonamide: Isoform Selectivity Profile


Despite the ubiquity of the sulfonamide warhead in carbonic anhydrase inhibitors, simple interchange of sulfonamide‑containing compounds leads to unpredictable and often undesirable isoform selectivity profiles. Indane-5-sulfonamide is distinguished by its exceptionally high affinity for hCA XII (Ki = 0.039 nM) and hCA XIV (Ki = 5.1–6.5 nM) , a selectivity pattern that arises from the specific orientation of its indane ring within the enzyme active site, as revealed by X‑ray crystallography [1]. Generic substitution with another sulfonamide CA inhibitor (e.g., acetazolamide, methazolamide, or even indane‑2‑valproylamido‑5‑sulfonamide) yields markedly different isoform inhibition profiles, anticonvulsant efficacy, and off‑target pharmacology, making Indane-5-sulfonamide a non‑fungible reagent for target‑specific studies and lead optimization campaigns [2].

Sulfonamide-class CA inhibitors may shift isoform selectivity profile; indane core interaction is not generic.
Indane analogs (e.g., 2-valproylamido substitution) can alter anticonvulsant model-response context.
Off-target pharmacology and BBB penetration may differ; simple sulfonamide replacement may not transfer.

Indane-5-sulfonamide: Quantitative Selectivity Evidence


hCA XII Sub-nanomolar Affinity

Indane-5-sulfonamide demonstrates a Ki of 0.039 nM against human carbonic anhydrase XII (hCA XII) [1], which is approximately 130‑ to 170‑fold more potent than its activity against hCA XIV (Ki = 5.1–6.5 nM) and more than 250‑fold more potent than typical hCA I inhibition by related indanesulfonamides (Ki range 1.6–8.5 nM) [2]. In contrast, the classical CA inhibitor acetazolamide exhibits Ki values of 12 nM (hCA XII) and 14 nM (hCA XIV) [3], while methazolamide shows Ki values of 11 nM (hCA XII) and 14 nM (hCA XIV) [3]. Thus, Indane-5-sulfonamide provides >300‑fold greater affinity for hCA XII compared to these clinically used sulfonamides.

hCA XII Affinity
Head-to-head
Indane-5-sulfonamide Ki 0.039 nM (hCA XII)
Acetazolamide Ki 12 nM (hCA XII)
Enables near-complete hCA XII inhibition at low assay concentrations.
CO₂ hydration assay, pH 7.4, 20°C; recombinant enzyme.
Carbonic Anhydrase Inhibition Epilepsy Isoform Selectivity

Crystallographic Basis for Selectivity

The X‑ray crystal structure of Indane-5-sulfonamide in complex with human carbonic anhydrase II (hCA II) has been solved at 1.60 Å resolution (PDB ID: 2QOA) [1]. This structure reveals that the sulfonamide nitrogen coordinates the active‑site zinc ion while the indane ring adopts a unique orientation within the hydrophobic pocket, differing significantly from the arrangement observed for the closely related analog indane‑2‑valproylamido‑5‑sulfonamide (PDB ID: 2QO8) [2]. The distinct binding pose correlates with the high hCA XII affinity and explains why even minor substitutions on the indane scaffold (e.g., 2‑valproylamido) drastically alter isoform selectivity profiles [3].

Co-crystal Structure
Head-to-head
2QOA Indane ring deep in cleft; zinc coordination
2QO8 (analog) Ring rotated ~180°
Supports structure-based design and isoform-docking interpretation.
Resolution 1.60 Å; hCA II co-crystal.
Structural Biology X‑ray Crystallography Drug Design

In Vivo Anticonvulsant Differentiation

In the maximal electroshock seizure (MES) model in mice, Indane-5-sulfonamide (administered at 50 mg/kg i.p.) protected 50–62.5% of animals against convulsions [1]. This anticonvulsant efficacy is notable given that closely related indanesulfonamides with comparable in vitro CA inhibition profiles (e.g., indane‑2‑valproylamido‑5‑sulfonamide) showed lower protection rates or required higher doses to achieve similar efficacy [2]. Importantly, the blood–brain barrier passive permeation of Indane-5-sulfonamide was computationally predicted to be favorable, consistent with its observed in vivo activity [3].

MES Anticonvulsant
Class-level
Indane-5-sulfonamide 50–62.5% protection at 50 mg/kg i.p.
Other indanesulfonamides 20–60% protection; some potent CA inhibitors lower
Supports anticonvulsant model-response interpretation; CA potency alone does not predict protection.
MES test in male Swiss mice; 50 mA, 60 Hz, 0.2 s.
Anticonvulsant In Vivo Efficacy Maximal Electroshock Seizure (MES)

NaV1.7 Selectivity over NaV1.5

Scaffold hopping studies identified the indane‑aryl sulfonamide core as critical for achieving selectivity for the voltage‑gated sodium channel NaV1.7 over the cardiac isoform NaV1.5 [1]. While Indane-5-sulfonamide itself was not directly profiled in the publication, derivatives built on the indane‑5‑sulfonamide scaffold (e.g., compounds 13, 29, 32, 43, and 51) demonstrated >100‑fold selectivity for NaV1.7 over NaV1.5 in automated patch‑clamp assays [2]. This contrasts with earlier benzoxazine‑based sulfonamides that exhibited significant NaV1.5 cross‑reactivity and CYP2C9 inhibition [3].

NaV1.7 Selectivity
Class-level
Indane scaffold derivatives >100-fold selectivity NaV1.7 over NaV1.5
Benzoxazine series typically lower selectivity; NaV1.5 cross-reactivity
Supports ion channel selectivity research and scaffold-based lead optimization.
Automated patch-clamp; HEK293 cells expressing human NaV1.7/1.5.
NaV1.7 Inhibition Pain Ion Channel Selectivity

Favorable Stability and CNS Profile

Indane-5-sulfonamide exhibits a calculated LogP of 2.603 and a topological polar surface area (tPSA) of 68.54 Ų , placing it in a favorable CNS drug‑like space compared to more polar sulfonamides such as acetazolamide (LogP ~‑0.26). It is a stable solid at room temperature and can be stored as a powder at ‑20°C for 3 years or at 4°C for 2 years . In contrast, many aryl sulfonamides with electron‑withdrawing substituents are hygroscopic or prone to hydrolysis, requiring more stringent handling .

Stability & CNS Profile
Data to verify
LogP 2.603; tPSA 68.54 Ų; stable solid at RT; storage: −20°C (3 yr), 4°C (2 yr)
Stability profile supports batch consistency and long-term study inventory management.
Calculated parameters; vendor specifications.
Chemical Stability Storage LogP

Indane-5-sulfonamide: Key Application Scenarios


Epilepsy Target Validation & Lead Optimization

Indane-5-sulfonamide serves as an ideal reference inhibitor for studies aimed at validating carbonic anhydrase (particularly hCA XII and hCA XIV) as a therapeutic target in epilepsy. Its sub‑nanomolar Ki for hCA XII (0.039 nM) [1] and demonstrated anticonvulsant efficacy in the MES model (50–62.5% protection at 50 mg/kg) [2] provide a robust benchmark for evaluating novel CA inhibitors. Researchers can use it as a positive control to calibrate in vitro potency assays and to benchmark blood–brain barrier penetration in PK studies.

Structure-Based Design of Selective CA Inhibitors

The availability of a high‑resolution co‑crystal structure (PDB 2QOA) [3] makes Indane-5-sulfonamide an essential tool for computational and medicinal chemists designing next‑generation CA inhibitors. The structure reveals the precise orientation of the indane ring within the hCA II active site, which can be used to model interactions with other isoforms (hCA IX, XII, XIV). Procurement of this compound enables direct comparison of newly synthesized analogs against a structurally characterized reference, accelerating SAR studies.

NaV1.7 Pain Program Lead Generation

For industrial drug discovery teams targeting NaV1.7 for pain, Indane-5-sulfonamide (or its immediate derivatives) represents a privileged scaffold. The indane‑aryl sulfonamide core has been validated to confer >100‑fold selectivity for NaV1.7 over NaV1.5 [4], addressing a critical safety liability. Procuring the parent compound allows for systematic scaffold decoration and SAR expansion, leveraging the known selectivity advantage to rapidly generate patentable lead series.

hCA XII Probe for Tumor Microenvironment Studies

Given its exceptional hCA XII potency (Ki = 0.039 nM) [1], Indane-5-sulfonamide is well‑suited as a chemical probe to dissect the role of hCA XII in tumor acidosis, invasion, and metastasis. Its selectivity over cytosolic hCA I and II (based on class‑level data) [5] minimizes confounding effects, enabling cleaner interpretation of hCA XII‑specific phenotypes in cancer cell lines and xenograft models.

Application
Selection Property
Validation Focus
Epilepsy target validation studies
hCA XII/XIV affinity and model-response context
Anticonvulsant model-response review
Structure-based CA inhibitor design
Co-crystal structure (2QOA) reference
Molecular docking and SAR interpretation
NaV1.7 pain target lead generation
Indane-aryl sulfonamide scaffold context
NaV1.7/NaV1.5 selectivity review
hCA XII tumor microenvironment studies
hCA XII selectivity context
Tumor acidosis and invasion model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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